molecular formula C18H18N2 B2838708 2-methyl-N-(2-phenylethyl)quinolin-4-amine CAS No. 30980-59-7

2-methyl-N-(2-phenylethyl)quinolin-4-amine

Cat. No.: B2838708
CAS No.: 30980-59-7
M. Wt: 262.356
InChI Key: KSZBJWGGUFJETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-phenylethyl)quinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The compound’s structure consists of a quinoline ring substituted with a methyl group at the 2-position and a phenethylamine group at the 4-position.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-phenylethyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-methyl-N-(2-phenylethyl)quinolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-phenylethyl)quinolin-4-amine is unique due to the presence of both the methyl group at the 2-position and the phenethylamine group at the 4-position. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-N-(2-phenylethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-14-13-18(16-9-5-6-10-17(16)20-14)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZBJWGGUFJETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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